3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
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Description
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications
Metabolomics and Detoxification Studies
Research involving benzoic acid, a core structural component of the query compound, has been instrumental in metabolomics and the study of detoxification processes. One study outlined the metabolite profile of benzoic acid detoxification through glycine conjugation. The research demonstrated the ability of metabolomics to capture the detoxification process's complexity, revealing significant inter-individual variation and supporting glycine homeostasis maintenance during detoxification (Irwin et al., 2016).
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics of compounds similar in structure to the query chemical have provided insights into drug metabolism and systemic exposure. For example, a study on hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate explored its metabolism and urinary excretion kinetics, identifying major metabolites and providing data essential for understanding exposure and potential therapeutic applications (Stoeckelhuber et al., 2020).
Antioxidant and Anti-inflammatory Applications
The structural framework of benzoic acid derivatives is often associated with antioxidant and anti-inflammatory properties. For instance, vanillic acid, an oxidized form of vanillin and related to benzoic acid derivatives, showed significant anti-inflammatory effects in a study on ulcerative colitis, reducing the severity of clinical signs and suppressing inflammatory markers (Kim et al., 2010).
Properties
IUPAC Name |
3-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-6-7-16-14(8-11)15-10-19(2,25-16)21(18(24)20-15)13-5-3-4-12(9-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLRFUOQDLKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=CC(=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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